molecular formula C10H10O2S B13483288 (4-Methoxy-1-benzothiophen-5-yl)methanol

(4-Methoxy-1-benzothiophen-5-yl)methanol

Katalognummer: B13483288
Molekulargewicht: 194.25 g/mol
InChI-Schlüssel: YMTKEVVODVCNNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is characterized by the presence of a methoxy group and a benzothiophene moiety, which contribute to its unique chemical behavior.

Vorbereitungsmethoden

The synthesis of (4-Methoxy-1-benzothiophen-5-yl)methanol typically involves several steps, starting with the formation of the benzothiophene ring. One common method involves the cyclization of appropriate precursors under specific conditions. The methoxy group is then introduced through methylation reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Analyse Chemischer Reaktionen

(4-Methoxy-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-1-benzothiophen-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Industry: This compound is used in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of (4-Methoxy-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

(4-Methoxy-1-benzothiophen-5-yl)methanol can be compared to other similar compounds, such as:

    (4-Methoxy-1-benzothiophen-7-yl)methanol: Similar structure but different position of the methoxy group.

    1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one: Contains a benzofuran ring instead of a benzothiophene ring.

    (5-Methyl-1-benzothiophen-2-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.

Eigenschaften

Molekularformel

C10H10O2S

Molekulargewicht

194.25 g/mol

IUPAC-Name

(4-methoxy-1-benzothiophen-5-yl)methanol

InChI

InChI=1S/C10H10O2S/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-5,11H,6H2,1H3

InChI-Schlüssel

YMTKEVVODVCNNM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC2=C1C=CS2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.